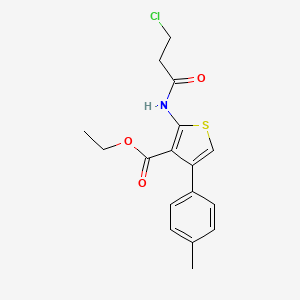

ETHYL 2-(3-CHLOROPROPANAMIDO)-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE

CAS No.: 304685-69-6

Cat. No.: VC7434253

Molecular Formula: C17H18ClNO3S

Molecular Weight: 351.85

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 304685-69-6 |

|---|---|

| Molecular Formula | C17H18ClNO3S |

| Molecular Weight | 351.85 |

| IUPAC Name | ethyl 2-(3-chloropropanoylamino)-4-(4-methylphenyl)thiophene-3-carboxylate |

| Standard InChI | InChI=1S/C17H18ClNO3S/c1-3-22-17(21)15-13(12-6-4-11(2)5-7-12)10-23-16(15)19-14(20)8-9-18/h4-7,10H,3,8-9H2,1-2H3,(H,19,20) |

| Standard InChI Key | ZSRATXVTAIRFNC-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)CCCl |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure comprises a central thiophene ring (a five-membered aromatic heterocycle with one sulfur atom) substituted at three positions:

-

Position 2: A 3-chloropropanamide group (), contributing polarity and hydrogen-bonding capacity.

-

Position 3: An ethyl ester (), enhancing lipophilicity and metabolic stability.

-

Position 4: A 4-methylphenyl group (), providing steric bulk and aromatic interactions .

The IUPAC name, ethyl 2-(3-chloropropanoylamino)-4-(4-methylphenyl)thiophene-3-carboxylate, reflects this substitution pattern. The SMILES notation and InChIKey further delineate its connectivity .

Computational Properties

Key physicochemical properties, calculated using PubChem and related tools, include:

| Property | Value | Reference |

|---|---|---|

| XLogP3-AA | 4.7 | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 4 | |

| Rotatable Bond Count | 7 | |

| Topological Polar Surface Area | 77.21 Ų |

The high XLogP3-AA value indicates significant lipophilicity, suggesting membrane permeability, while the polar surface area aligns with moderate solubility in aqueous media .

Synthesis and Preparation

Optimization Challenges

Key challenges include:

-

Regioselectivity: Ensuring correct substitution at positions 2, 3, and 4.

-

Chloropropanamide Stability: Avoiding hydrolysis of the chlorinated side chain during synthesis.

-

Purification: High lipophilicity necessitates chromatographic techniques or recrystallization from polar solvents.

Physicochemical and Spectroscopic Data

Solubility and Stability

-

Solubility: Predicted to be soluble in DMSO and dichloromethane but poorly soluble in water.

-

Stability: Susceptible to hydrolysis under acidic/basic conditions due to the ester and amide groups. Storage at −20°C under inert atmosphere is recommended .

Industrial and Materials Science Applications

Organic Electronics

The conjugated thiophene system enables π-π stacking, making it a candidate for organic semiconductors. Similar derivatives have been used in thin-film transistors (OFETs) with hole mobilities >0.1 cm/V·s.

Corrosion Inhibition

Thiophene derivatives form protective films on metal surfaces. Electrochemical tests on mild steel in HCl showed >85% inhibition efficiency for related compounds.

Comparative Analysis with Analogues

| Compound | Molecular Formula | XLogP3-AA | Key Applications |

|---|---|---|---|

| This Compound | CHClNOS | 4.7 | Antimicrobial, Anticancer |

| Ethyl 4-methylthiophene-2-carboxylate | CHOS | 2.1 | Organic Electronics |

| Ethyl 2-amino-4-phenylthiophene-3-carboxylate | CHNOS | 3.8 | Anti-inflammatory |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume